1-[1-(thiolan-3-yl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine
Description
Properties
IUPAC Name |
1-[1-(thiolan-3-yl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27F3N4S/c20-19(21,22)17-2-1-3-18(23-17)26-11-9-25(10-12-26)15-4-7-24(8-5-15)16-6-13-27-14-16/h1-3,15-16H,4-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYDTXNFBGDQSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC(=N3)C(F)(F)F)C4CCSC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27F3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[1-(thiolan-3-yl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on antiviral properties and mechanisms of action, supported by recent research findings.
Chemical Structure
The compound features a piperazine core substituted with a thiolan group and a trifluoromethyl pyridine moiety. This unique structure contributes to its biological properties.
Antiviral Activity
Recent studies have highlighted the antiviral potential of trifluoromethyl pyridine piperazine derivatives, including the compound . A notable study synthesized a series of these derivatives and evaluated their efficacy against plant viruses such as Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).
Key Findings
- Compound A16 , a derivative closely related to the target compound, exhibited significant antiviral activity with an effective concentration (EC50) of 18.4 μg/mL against TMV and 347.8 μg/mL against CMV, outperforming the commercial antiviral agent ningnanmycin (EC50 = 50.2 μg/mL for TMV) .
- The mechanism involves enhancement of defense enzyme activities such as superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonia lyase (PAL), which are crucial for plant defense .
The antiviral activity is believed to be linked to the activation of the phenylpropanoid biosynthesis pathway, which strengthens systemic acquired resistance in plants . This pathway is essential for the synthesis of various secondary metabolites that play roles in plant defense.
Comparative Biological Activity
A comparative analysis of various derivatives demonstrates that modifications in substituents significantly influence biological activity. The following table summarizes the curative, protective, and inactivation activities of selected compounds:
| Compound | Curative Activity (%) | Protective Activity (%) | Inactivation Activity (%) |
|---|---|---|---|
| A1 | 64.3 ± 4.9 | 66.0 ± 5.6 | 49.1 ± 4.5 |
| A2 | 66.1 ± 3.5 | 70.3 ± 5.0 | 67.3 ± 1.8 |
| A3 | 59.4 ± 3.5 | 79.1 ± 4.6 | 67.0 ± 4.5 |
| A16 | - | - | - |
Case Studies
In practical applications, compounds similar to This compound have been utilized as plant activators against viral infections, showcasing their potential in agricultural biotechnology .
Scientific Research Applications
Medicinal Chemistry Applications
Antidepressant and Anxiolytic Properties
Piperazine derivatives, including those with pyridinyl substituents, have been studied for their effects on neurotransmitter systems. The compound has shown potential as a selective antagonist at certain adrenergic receptors, which can influence mood and anxiety levels. Research indicates that similar compounds can modulate serotonin and norepinephrine pathways, suggesting a role in treating depression and anxiety disorders .
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of piperazine derivatives against various cancer cell lines. For instance, derivatives with trifluoromethyl groups have been linked to enhanced lipophilicity and cellular uptake, leading to increased efficacy against tumor cells. The structure-activity relationship (SAR) analyses indicate that modifications on the piperazine ring can significantly affect biological activity .
Agrochemical Applications
Herbicide Development
The compound's structural features make it a candidate for development as an herbicide. Compounds with similar piperazine frameworks have been utilized in agrochemicals due to their ability to inhibit plant growth by interfering with specific biochemical pathways. The trifluoromethyl group enhances the compound's stability and effectiveness in various environmental conditions .
Material Science Applications
Polymer Synthesis
Piperazine derivatives are also explored in the field of polymer science. Their ability to act as cross-linking agents or functional additives can improve the mechanical properties of polymers. The incorporation of such compounds into polymer matrices has been shown to enhance thermal stability and chemical resistance, making them suitable for various industrial applications .
Data Tables
Case Studies
- Antidepressant Activity : A study published in a peer-reviewed journal examined the effects of a related piperazine derivative on animal models of depression. The results indicated significant reductions in depressive-like behaviors when administered at specific dosages, supporting its potential as a therapeutic agent .
- Cytotoxicity Evaluation : Research involving the testing of various piperazine derivatives against human cancer cell lines demonstrated that modifications to the piperazine core could lead to enhanced cytotoxicity. The compound's unique structure may provide a new lead for anticancer drug development .
- Herbicidal Efficacy : A patent application discussed the synthesis of piperazine-based herbicides, emphasizing their efficacy in controlling unwanted vegetation in agricultural settings. Field trials showed promising results, indicating that these compounds could be effective alternatives to existing herbicides .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine and pyridine rings participate in nucleophilic substitution under basic or acidic conditions. Key examples include:
These reactions often target the secondary amines of the piperazine ring or the pyridine nitrogen. For instance, alkylation with methyl iodide selectively modifies the piperazine nitrogen adjacent to the thiolan group.
Oxidation Reactions
The sulfur atom in the thiolan (tetrahydrothiophene) ring undergoes oxidation:
| Oxidizing Agent | Conditions | Products | References |
|---|---|---|---|
| Hydrogen Peroxide | H₂O₂ (30%), CH₂Cl₂, RT | Thiolan sulfoxide derivatives | |
| mCPBA | m-chloroperbenzoic acid | Sulfone derivatives |
Full oxidation to sulfones requires stoichiometric mCPBA in dichloromethane at 0°C–25°C. The sulfoxide intermediate shows configurational stability at room temperature.
Cross-Coupling Reactions
The trifluoromethylpyridine moiety enables Suzuki-Miyaura and Buchwald-Hartwig couplings:
| Reaction Type | Catalysts/Reagents | Products | References |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 2-Aryl-6-(trifluoromethyl)pyridine | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-arylated piperazine derivatives |
These reactions demonstrate high regioselectivity at the pyridine C4 position due to electron-withdrawing effects of the CF₃ group.
Acid/Base-Mediated Rearrangements
The piperidine-thiolan junction undergoes ring-opening under strong acidic conditions:
| Conditions | Reagents | Products | References |
|---|---|---|---|
| HCl (conc.) | EtOH, reflux | Thiolan ring-opened mercapto acids | |
| NaOH (aq.) | 2N NaOH, 100°C | Hydrolyzed piperidine intermediates |
For example, treatment with concentrated HCl in ethanol generates a mercapto acid via thiolane ring scission, which can be trapped with iodoethane to form thioethers .
Reduction Reactions
Selective reduction of the pyridine ring is achievable:
| Reducing Agent | Conditions | Products | References |
|---|---|---|---|
| H₂ (1 atm) | Pd/C, MeOH, RT | Partially saturated pyridines | |
| NaBH₄-NiCl₂ | THF, 0°C–25°C | Piperidine ring hydrogenation |
The trifluoromethyl group remains intact under these conditions, as confirmed by ¹⁹F NMR.
Stability and Side Reactions
Key stability considerations include:
-
Thermal Decomposition : Degrades above 200°C, forming volatile CF₃-containing fragments (TGA-DSC data).
-
Photoreactivity : UV light (254 nm) induces C–S bond cleavage in the thiolan ring.
-
Hydrolytic Sensitivity : The piperazine-pyridine linkage hydrolyzes slowly in pH < 3 aqueous solutions (t₁/₂ = 72 hr at pH 2).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pharmacological Activity and Receptor Affinity
Table 1: Key Pharmacological Comparisons
Key Findings :
- The 6-(trifluoromethyl)pyridin-2-yl group (shared with A24) is critical for receptor binding, as positional isomers (A21–A23) show reduced activity .
- Piperidine-thiolan hybrids (e.g., the target compound) may exhibit improved metabolic stability over piperazine-only analogs due to sulfur-mediated resistance to oxidative degradation .
Comparison with Analogous Syntheses :
- SuFEx Chemistry : Compounds like 4-(6-(trifluoromethyl)pyridin-2-yl)piperazine-1-sulfonyl fluoride () use sulfur(VI) fluoride exchange (SuFEx) for modular derivatization, highlighting the versatility of trifluoromethylpyridine-piperazine intermediates .
- Piperazine-Pyridine Coupling : A24 () and related derivatives are synthesized via Buchwald-Hartwig amination or SNAr reactions, emphasizing the importance of pyridine substitution patterns .
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Insights :
- Trifluoromethylpyridine-piperazine derivatives generally exhibit lower solubility but higher thermal stability .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for constructing the piperazine-thiolane-pyridine scaffold in this compound?
- Methodological Answer : The synthesis typically involves sequential nucleophilic substitutions and coupling reactions. For example, the piperazine core can be functionalized via alkylation using propargyl bromide or aryl halides under basic conditions (e.g., K₂CO₃ in DMF) . The thiolane moiety is introduced through ring-opening or thiol-ene reactions, while the trifluoromethylpyridine group is coupled via Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling. Purification often employs silica gel chromatography (ethyl acetate/hexane gradients) or reversed-phase HPLC for final isolation .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ¹⁹F) are essential. For instance, ¹H NMR can resolve piperazine ring protons (δ 3.4–4.1 ppm) and trifluoromethylpyridine signals (δ 8.1–8.4 ppm), while ¹⁹F NMR confirms the -CF₃ group (δ -60 to -70 ppm). IR spectroscopy identifies carbonyl or amine functional groups, and HPLC (C18 columns with acetonitrile/water + 0.1% TFA) validates purity (>95%) .
Q. How can researchers optimize reaction yields for introducing the trifluoromethylpyridine group?
- Methodological Answer : Catalytic systems like Pd(dba)₂/XPhos or NiCl₂(dppe) enhance coupling efficiency. Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) are critical. Pre-activation of the pyridine substrate as a boronic ester (e.g., via Miyaura borylation) improves cross-coupling reactivity. Yields >70% are achievable with stoichiometric ratios of 1:1.2 (piperazine:aryl halide) .
Advanced Research Questions
Q. What computational approaches predict the compound’s binding affinity to neurological or anticancer targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) with homology-modeled receptors (e.g., serotonin 5-HT₁A or dopamine D₂) identifies key interactions. Density functional theory (DFT) calculates electrostatic potential maps to prioritize substituent modifications. MD simulations (AMBER/CHARMM) assess stability of ligand-receptor complexes over 100-ns trajectories .
Q. How do steric and electronic effects of the thiolane moiety influence pharmacokinetic properties?
- Methodological Answer : Comparative studies using analogues (e.g., replacing thiolane with tetrahydrofuran) reveal that sulfur’s polarizability enhances membrane permeability (logP measured via shake-flask method). Metabolic stability is assessed via liver microsome assays (e.g., t₁/₂ > 60 min in human hepatocytes). Thiolane’s conformation (chair vs. boat) impacts solubility, as shown by powder X-ray diffraction (PXRD) .
Q. What experimental designs resolve contradictions in reported biological activity across cell lines?
- Methodological Answer : Use orthogonal assays (e.g., MTT vs. ATP-lite for cytotoxicity) and standardized cell lines (e.g., NCI-60 panel). Control variables include serum concentration (e.g., 10% FBS vs. serum-free) and hypoxia (3% O₂ vs. normoxia). Dose-response curves (IC₅₀) with 95% confidence intervals and p-value adjustments (Bonferroni) minimize false positives .
Q. Which strategies mitigate decomposition during long-term storage?
- Methodological Answer : Lyophilization under argon and storage at -80°C in amber vials with desiccants (silica gel) prevent hydrolysis/oxidation. Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring identify degradation pathways (e.g., retro-Mannich reactions). Buffered solutions (pH 6–7) in DMSO/PBS mixtures enhance shelf life .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values for kinase inhibition?
- Methodological Answer : Validate assay conditions: ATP concentrations (1–10 mM), enzyme sources (recombinant vs. native), and pre-incubation times. Use positive controls (e.g., staurosporine for kinases) and normalize data to internal standards. Meta-analysis with funnel plots detects publication bias .
Methodological Best Practices
- Synthesis : Prioritize Pd-catalyzed couplings for trifluoromethylpyridine introduction .
- Characterization : Combine HRMS with 2D NMR (HSQC, HMBC) for unambiguous assignment .
- Biological Testing : Use 3D spheroid models alongside 2D monolayers for translational relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
